Hexacyanocobaltate (III)

Catalog No.
S1558971
CAS No.
17632-85-8
M.F
C7H18O3Si
M. Wt
216.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacyanocobaltate (III)

CAS Number

17632-85-8

Product Name

Hexacyanocobaltate (III)

IUPAC Name

cobalt-60(3+);hexacyanide

Molecular Formula

C7H18O3Si

Molecular Weight

216.04 g/mol

InChI

InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1

InChI Key

SZAVHWMCBDFDCM-KTTJZPQESA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3]

Synonyms

hexacyanocobaltate (III)

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3]

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3]

Hexacyanocobaltate (III) is a coordination complex with the formula Co CN 63\text{Co CN }_6^{3-}. It consists of a cobalt ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is commonly encountered in its potassium salt form, potassium hexacyanocobaltate (III), which is often used in various chemical and industrial applications. The cyanide ligands impart significant stability and unique electronic properties to the complex, making it a subject of interest in coordination chemistry.

  • Oxidation and Reduction: The compound can undergo redox reactions, where it can be reduced to hexacyanocobaltate (II) (Co CN 64\text{Co CN }_6^{4-}) in the presence of reducing agents. Conversely, it can also act as an oxidizing agent in certain reactions.
  • Photoaquation: Hexacyanocobaltate (III) exhibits photochemical behavior, particularly photoaquation, where it can lose a cyanide ligand upon irradiation. This process has been studied extensively to understand the kinetics and mechanisms involved .
  • Complex Formation: The compound readily forms complexes with various metal ions, leading to the formation of isomorphous complexes with divalent metal cations such as manganese, iron, nickel, and copper .

Hexacyanocobaltate (III) can be synthesized through various methods:

  • Direct Reaction: One common method involves reacting cobalt(II) salts with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows:
    Co2++6CNCo CN 63\text{Co}^{2+}+6\text{CN}^-\rightarrow \text{Co CN }_6^{3-}
  • Electrochemical Synthesis: Another approach utilizes electrochemical methods to oxidize cobalt(II) ions in the presence of cyanide ions, allowing for controlled synthesis conditions.
  • Precipitation: Hexacyanocobaltate (III) can also be precipitated from solutions containing appropriate cobalt and cyanide concentrations by adjusting pH or ionic strength.

Hexacyanocobaltate (III) has several notable applications:

  • Analytical Chemistry: It serves as a reagent for detecting and quantifying various metal ions due to its ability to form stable complexes.
  • Catalysis: The compound is used in catalyzing organic reactions due to its redox properties.
  • Colorants: In some cases, hexacyanocobaltate (III) is utilized in dyeing processes due to its vibrant color.
  • Pharmaceuticals: It plays a role in the synthesis of certain pharmaceutical compounds .

Research into the interactions of hexacyanocobaltate (III) with other molecules has revealed interesting dynamics. For example, studies have shown that the rate of electron transfer processes involving this complex is influenced by the distance between electron donor and acceptor sites. Such interactions are essential for understanding its behavior in supramolecular chemistry .

Hexacyanocobaltate (III) shares similarities with several other coordination compounds. Here are some notable comparisons:

CompoundFormulaCoordination NumberUnique Features
Hexacyanoferrate (II)Fe CN 64\text{Fe CN }_6^{4-}6Contains iron and exhibits different redox behavior
Hexacyanomanganate (II)Mn CN 64\text{Mn CN }_6^{4-}6Similar structure but different metal properties
Hexacyanoplatinate (II)Pt CN 62\text{Pt CN }_6^{2-}6More stable due to platinum's higher oxidation state
CobaltoceneCo C5H5)2\text{Co C}_5\text{H}_5)_26Organometallic compound with distinct reactivity

Hexacyanocobaltate (III)'s uniqueness lies in its specific cobalt center and the influence of the cyanide ligands on its electronic properties and reactivity patterns. Its ability to form stable complexes with various metals further distinguishes it from similar compounds.

Hexacyanocobaltate(III) emerged from foundational work in 18th-century metallurgy. Swedish chemist Georg Brandt’s 1735 isolation of cobalt marked the first discovery of a metal unrecorded in antiquity. This breakthrough laid the groundwork for characterizing cobalt complexes, including hexacyanocobaltate(III). By the early 20th century, systematic studies of cyanometallates revealed its structure through X-ray crystallography and spectroscopic methods. The compound gained prominence as a model system for exploring ligand field theory due to its octahedral geometry and robust coordination sphere.

Significance in Coordination Chemistry

As a prototypical octahedral complex, hexacyanocobaltate(III) exemplifies key principles:

PropertyValue/DescriptionSignificance
Coordination number6Standard for octahedral complexes
Ligand typeCyanide (strong field)High crystal field splitting energy
Oxidation stateCo³⁺Rare +3 state stabilized by CN⁻ ligands

Its [Co(CN)₆]³⁻ core demonstrates exceptional kinetic inertness, enabling studies of substitution mechanisms. The complex’s diamagnetic nature (low-spin d⁶ configuration) made it pivotal for early magnetic susceptibility measurements.

Nomenclature and Synonyms

The compound adheres to IUPAC and traditional naming systems:

Nomenclature TypeDesignationSource
IUPAC NameHexacyanidocobaltate(3−)
Common NamesPotassium cobalticyanide, K₃[Co(CN)₆]
CAS Registry13963-58-1 (tripotassium salt)
Alternative FormulasC₆CoN₆³⁻

Position in Modern Inorganic Chemistry

Hexacyanocobaltate(III) bridges classical and contemporary research:

  • Materials Science: Serves as precursor for Prussian blue analogs (PBAs) with tunable porosity (12.32 Å pore diameter)
  • Catalysis: Enables amino acid oligomerization via surface adsorption mechanisms (0.36% tetraglycine yield)
  • Energy Storage: Forms conductive frameworks for battery electrodes
  • Theoretical Modeling: Benchmark system for DFT studies of d-orbital splitting

Recent advances exploit its 3D cyanide-bridged networks to create materials with 1,273 m²/g surface areas, surpassing traditional microporous compounds.

Tables

Table 1: Comparative Analysis of Hexacyanometallates

ComplexCentral MetalOxidation StateKey ApplicationReference
[Fe(CN)₆]³⁻Fe+3Electrochemical sensors
[Co(CN)₆]³⁻Co+3Heterogeneous catalysis
[Mn(CN)₆]³⁻Mn+3Molecular magnetism

Table 2: Structural Parameters of K₃[Co(CN)₆]

ParameterValueMethod of Determination
Crystal SystemMonoclinicX-ray diffraction
Density1.878–1.906 g/cm³Pycnometry
Co–C Bond Length1.89 ÅEXAFS
C≡N Stretching Frequency2,120 cm⁻¹FT-IR

Related CAS

13963-58-1 (tri-potassium salt)
14039-23-7 (tri-hydrochloride salt)
14049-79-7 (zinc[2:3]salt)
14123-08-1 (cobalt(2+)[2:3]salt)
14564-70-6 (tetra-potassium salt)

Dates

Last modified: 02-18-2024

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